molecular formula C8H8N2O B583687 2-(6-Methoxypyridin-3-YL)acetonitrile CAS No. 154403-85-7

2-(6-Methoxypyridin-3-YL)acetonitrile

Cat. No.: B583687
CAS No.: 154403-85-7
M. Wt: 148.165
InChI Key: RGHZXZCNIZIVGY-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)acetonitrile (IUPAC name: this compound) is a nitrile-functionalized pyridine derivative. The molecule consists of a pyridine ring substituted with a methoxy group at position 6 and an acetonitrile group at position 3.

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZXZCNIZIVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663801
Record name (6-Methoxypyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154403-85-7
Record name (6-Methoxypyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methoxypyridin-3-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-YL)acetonitrile typically involves the reaction of 6-methoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 3rd position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the methoxy or acetonitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(6-Methoxypyridin-3-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and acetonitrile groups can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent variations (chloro, methyl, or additional functional groups) and available

Substituent Effects on Molecular Properties

Table 1: Molecular Data for Selected Pyridine Acetonitrile Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Positions) CAS Number Key References
2-(6-Methoxypyridin-3-yl)acetonitrile C8H8N2O 148.16* 6-OCH3, 3-CH2CN Not Provided -
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile C8H7ClN2O 182.61 6-Cl, 3-OCH3, 2-CH2CN -
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile C9H10N2O 162.19 6-OCH3, 2-CH3, 3-CH2CN 853569-73-0
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile C8H7ClN2 166.61 6-Cl, 2-CH3, 3-CH2CN 1000529-85-0
2-(6-Methylpyridazin-3-yl)acetonitrile C7H7N3 133.15 Pyridazine core, 6-CH3, 3-CH2CN 1394042-71-7

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., in ) increase molecular weight and polarity compared to methoxy or methyl groups.
  • Heterocycle Variation : Replacement of pyridine with pyridazine () alters aromaticity and electronic properties.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Collision Cross Section (CCS) for 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Adduct m/z Predicted CCS (Ų) Source
[M+H]+ 183.03197 133.4
[M+Na]+ 205.01391 147.2
[M+NH4]+ 200.05851 138.7
  • CCS Trends : Larger adducts (e.g., [M+Na]+) exhibit higher CCS values due to increased size and charge distribution. These values are critical for mass spectrometry-based identification in complex mixtures.

Biological Activity

Overview

2-(6-Methoxypyridin-3-YL)acetonitrile is an organic compound with the molecular formula C8H8N2O. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a methoxy group at the 6th position and an acetonitrile group at the 3rd position of the pyridine ring, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and acetonitrile groups enhances its binding affinity and selectivity towards specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor signaling, impacting neurotransmission or inflammatory responses.
  • Cellular Interference : It may interfere with cellular processes, such as apoptosis or cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This was highlighted in studies where the compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it showed significant protective effects on neurons exposed to neurotoxic agents such as MPTP, a model for Parkinson's disease. In experimental setups, treatment with this compound resulted in a marked reduction in neuronal death and improved motor functions in animal models .

Study on Neuroprotection

In a study involving mice treated with MPTP, administration of this compound led to approximately 75% rescue of dopaminergic neurons at a dose of 10 mg/kg/day. The results indicated that the compound not only protected neurons but also improved behavioral outcomes related to motor function and learning .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) varied among different strains but were generally within a promising range for further development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-(6-Methoxypyridin-3-YL)methanolHydroxyl group instead of acetonitrileModerate neuroprotective effects
2-(6-Methoxypyridin-3-YL)amineAmino group instead of acetonitrileEnhanced receptor modulation
2-(6-Methoxypyridin-3-YL)acetaldehydeAldehyde group instead of acetonitrileLimited antimicrobial activity

This table illustrates that while other derivatives possess biological activities, the combination of methoxy and acetonitrile groups in this compound confers unique properties that enhance its bioactivity.

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